molecular formula C23H25NO3 B240975 N-(2-furylmethyl)-N-(4-isopropylbenzyl)-4-methoxybenzamide

N-(2-furylmethyl)-N-(4-isopropylbenzyl)-4-methoxybenzamide

Cat. No. B240975
M. Wt: 363.4 g/mol
InChI Key: QQCVKIKXMCUGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-N-(4-isopropylbenzyl)-4-methoxybenzamide, also known as L-748706, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of benzamide derivatives and has shown potential in various biological applications.

Mechanism Of Action

The mechanism of action of N-(2-furylmethyl)-N-(4-isopropylbenzyl)-4-methoxybenzamide is not fully understood. However, it has been proposed that the compound exerts its biological effects by modulating various signaling pathways. It has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. The compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.

Biochemical And Physiological Effects

N-(2-furylmethyl)-N-(4-isopropylbenzyl)-4-methoxybenzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. The compound has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, N-(2-furylmethyl)-N-(4-isopropylbenzyl)-4-methoxybenzamide has been found to enhance the activity of mitochondrial enzymes and increase ATP production.

Advantages And Limitations For Lab Experiments

N-(2-furylmethyl)-N-(4-isopropylbenzyl)-4-methoxybenzamide has several advantages for lab experiments. It is stable and can be easily synthesized in high purity and yield. The compound is also water-soluble, which makes it easy to administer to cells and animals. However, there are also limitations to using the compound in lab experiments. The compound has low bioavailability, which limits its effectiveness in vivo. In addition, the mechanism of action of the compound is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-(2-furylmethyl)-N-(4-isopropylbenzyl)-4-methoxybenzamide. One direction is to investigate the compound's potential in the treatment of other diseases, such as cardiovascular disease and diabetes. Another direction is to optimize the synthesis method to improve the compound's bioavailability and effectiveness in vivo. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various signaling pathways.

Synthesis Methods

The synthesis of N-(2-furylmethyl)-N-(4-isopropylbenzyl)-4-methoxybenzamide involves the reaction of 4-methoxybenzoyl chloride with 2-furylmethylamine in the presence of a base. The resulting intermediate is then reacted with 4-isopropylbenzylamine to obtain the final product. The synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

N-(2-furylmethyl)-N-(4-isopropylbenzyl)-4-methoxybenzamide has been extensively studied for its potential in various biological applications. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, N-(2-furylmethyl)-N-(4-isopropylbenzyl)-4-methoxybenzamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Product Name

N-(2-furylmethyl)-N-(4-isopropylbenzyl)-4-methoxybenzamide

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-methoxy-N-[(4-propan-2-ylphenyl)methyl]benzamide

InChI

InChI=1S/C23H25NO3/c1-17(2)19-8-6-18(7-9-19)15-24(16-22-5-4-14-27-22)23(25)20-10-12-21(26-3)13-11-20/h4-14,17H,15-16H2,1-3H3

InChI Key

QQCVKIKXMCUGGD-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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